1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone
Overview
Description
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms in the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that fluoropyrimidines are often used in the synthesis of compounds that target various enzymes and receptors .
Mode of Action
Fluoropyrimidines are generally known to interact with their targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Fluoropyrimidines are often involved in the synthesis of compounds that affect various biochemical pathways, including those related to cell proliferation and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Fluoropyrimidines are often involved in the synthesis of compounds that have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-fluoropyrimidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring of reaction conditions can optimize the production process, reducing waste and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone.
5-Fluorouracil: An anticancer drug with a similar pyrimidine structure.
2,4-Dichloro-5-fluoropyrimidine: Another fluorinated pyrimidine with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms in the pyrimidine ring allows for selective interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone is a heterocyclic organic compound characterized by a pyrimidine ring substituted with chlorine and fluorine atoms, along with an ethyl ketone functional group. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry, where pyrimidine derivatives are known for their diverse pharmacological properties.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C7H6ClF N2O
- Molecular Weight : 178.58 g/mol
- IUPAC Name : this compound
The compound features a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3, a chlorine atom at position 2, and a fluorine atom at position 5. The presence of these halogens is significant as they can influence the compound's reactivity and biological activity.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as an antitumor agent . The following sections detail its biological effects based on available studies.
Antitumor Activity
- Mechanism of Action : While specific mechanisms for this compound have not been fully elucidated, it is hypothesized that the electron-withdrawing properties of the chlorine and fluorine substituents may enhance its reactivity towards biological targets, potentially leading to cytotoxic effects in cancer cells.
-
Case Studies :
- A study highlighted that compounds structurally similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrimidines have shown sub-micromolar inhibitory concentrations (GI50 values) in cancer assays .
- Another investigation into pyrimidine derivatives revealed that modifications at the pyrimidine ring could enhance selectivity towards cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. This suggests that further studies on this compound could yield insights into its potential as a CDK inhibitor .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies involving similar compounds:
Compound | Substituents | Biological Activity | IC50 (µM) | Reference |
---|---|---|---|---|
A | Fluorine | CDK2 Inhibition | 0.005 | |
B | Chlorine | Antiproliferative | <0.018 | |
C | None | Cytotoxicity | >10 |
This table illustrates that the introduction of halogen substituents can significantly enhance the biological activity of pyrimidines, suggesting that similar modifications on this compound may yield beneficial effects.
Safety and Handling
Due to its chemical nature, safety precautions should be taken when handling this compound. It is advisable to use personal protective equipment (PPE), including gloves and goggles, when working with this compound in laboratory settings.
Properties
IUPAC Name |
1-(2-chloro-5-fluoropyrimidin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O/c1-3(11)5-4(8)2-9-6(7)10-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOIGOJNSAMUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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